1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene is a halogenated aromatic compound It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-3-(difluoromethyl)-2-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to maximize efficiency and minimize by-products. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of new drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity for certain biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Bromo-4-chloro-3-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
- 4-Chloro-2-fluorophenylboronic acid
- 2-Chloro-4-fluoro-1-iodobenzene
Uniqueness: 1-Bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene stands out due to the presence of the difluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly useful in the design of molecules with specific reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms also contributes to its distinct chemical behavior compared to other halogenated benzenes.
Properties
IUPAC Name |
1-bromo-4-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBSOYQQGVEEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.